

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxydecanedioic Acid

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Compound of Interest

Compound Name: 3-Hydroxysebacic acid

Cat. No.: B143112

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Introduction

3-Hydroxydecanedioic acid, also known as **3-hydroxysebacic acid**, is a dicarboxylic acid that has garnered interest in the scientific community due to its role as a human urinary metabolite, particularly in states of ketoacidosis.[1][2] Its presence and concentration in biological fluids can serve as a biomarker for certain metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxydecanedioic acid, detailed experimental protocols, and its relevant metabolic pathway.

Chemical and Physical Properties

3-Hydroxydecanedioic acid is a C10 dicarboxylic acid with a hydroxyl group at the third carbon. Its chemical structure and properties are summarized below.

Table 1: General and Predicted Physicochemical Properties of 3-Hydroxydecanedioic Acid

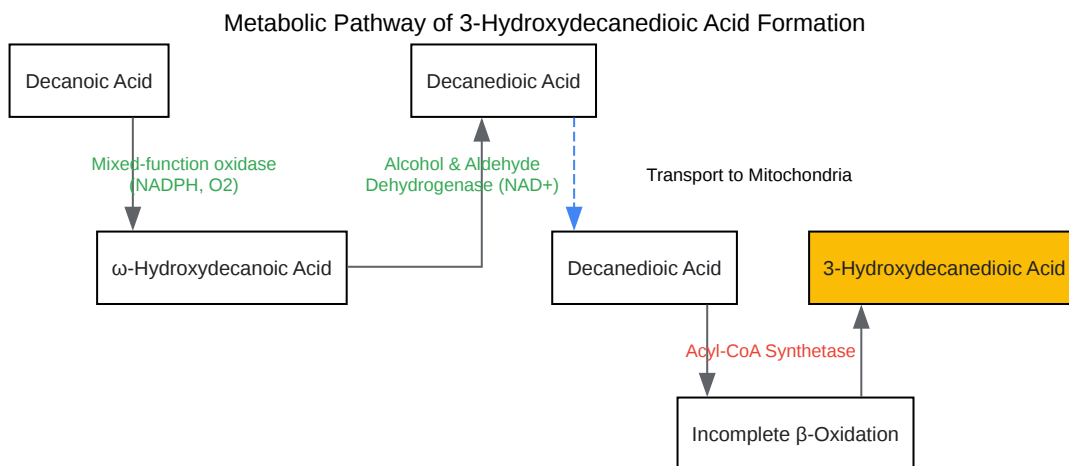
Property	Value	Source
Molecular Formula	C10H18O5	PubChem[3]
Molecular Weight	218.25 g/mol	PubChem[3]
IUPAC Name	3-hydroxydecanedioic acid	PubChem[3]
Synonyms	3-Hydroxysebacic acid	PubChem[3]
CAS Number	68812-93-1, 73141-46-5	PubChem[3]
Predicted Boiling Point	426.6 °C at 760 mmHg	InvivoChem
Predicted Water Solubility	3.38 g/L	ALOGPS
Predicted pKa (Strongest Acidic)	4.45	ChemAxon
Predicted LogP	0.63	ALOGPS

Note: Experimental data for many physical properties are not readily available. The values presented are primarily from computational predictions.

Metabolic Pathway: Formation of 3-Hydroxydecanedioic Acid

In humans, 3-hydroxydecanedioic acid is formed from fatty acids through a combination of omega-oxidation and incomplete beta-oxidation.[1][2] This pathway becomes more prominent when the primary fatty acid metabolism pathway, beta-oxidation, is overwhelmed or impaired, such as in ketoacidosis.

The process begins with the omega-oxidation of a medium-chain fatty acid like decanoic acid in the smooth endoplasmic reticulum. This introduces a hydroxyl group at the omega (ω) carbon, which is then oxidized to a carboxylic acid, forming a dicarboxylic acid. This dicarboxylic acid can then undergo beta-oxidation from either end. Incomplete beta-oxidation of the resulting dicarboxylic acid leads to the formation of 3-hydroxydecanedioic acid.



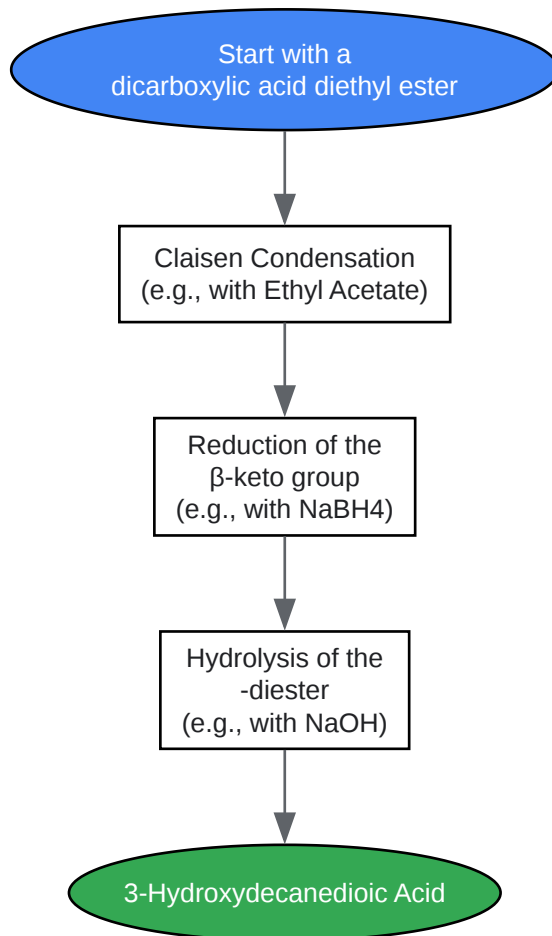
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Caption: Metabolic pathway showing the formation of 3-hydroxydecanedioic acid.

Experimental Protocols

Synthesis of 3-Hydroxydodecanedioic Acid (Adapted Protocol)

While a specific detailed protocol for 3-hydroxydecanedioic acid was not found in the available literature, a synthetic route for the closely related 3-hydroxydodecanedioic acid has been reported and can be adapted.[4] The following is a generalized workflow based on this synthesis.

General Synthesis Workflow for 3-Hydroxyalkane-1, ω -dioic Acids

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Caption: A generalized workflow for the synthesis of 3-hydroxyalkane-1, ω -dioic acids.

Materials:

- Decanedioic acid diethyl ester
- Ethyl acetate
- Sodium ethoxide

- Sodium borohydride (NaBH_4)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- **Claisen Condensation:** To a solution of sodium ethoxide in ethanol, add decanedioic acid diethyl ester followed by ethyl acetate. The mixture is refluxed to promote the Claisen condensation, forming the corresponding β -keto diester.
- **Reduction:** The resulting β -keto diester is then reduced using a reducing agent such as sodium borohydride in an alcoholic solvent. This step selectively reduces the ketone to a hydroxyl group.
- **Hydrolysis:** The ester groups are hydrolyzed to carboxylic acids by refluxing with an aqueous solution of sodium hydroxide.
- **Acidification and Extraction:** The reaction mixture is cooled and acidified with hydrochloric acid to protonate the carboxylate groups. The product, 3-hydroxydecanedioic acid, is then extracted with an organic solvent like diethyl ether.
- **Purification:** The organic extracts are combined, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.

Purification and Analysis from Biological Samples

3-Hydroxydecanedioic acid can be purified from urine samples of patients with ketoacidosis.^[1]

Materials:

- Urine sample
- Silicic acid
- Solvents for chromatography (e.g., chloroform, methanol)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA)
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- **Sample Preparation:** Acidify the urine sample and extract with an organic solvent.
- **Chromatography:** The extract is concentrated and applied to a silicic acid column. Elute with a gradient of methanol in chloroform to separate the dicarboxylic acids.
- **Derivatization:** The fractions containing 3-hydroxydecanedioic acid are collected, and the solvent is evaporated. The residue is derivatized (e.g., silylated with BSTFA) to increase its volatility for GC-MS analysis.
- **GC-MS Analysis:** The derivatized sample is injected into a GC-MS system for identification and quantification. The mass spectrum of the derivatized 3-hydroxydecanedioic acid will show characteristic fragmentation patterns that allow for its unambiguous identification.

Chemical Reactivity and Stability

As a dicarboxylic acid with a secondary alcohol, 3-hydroxydecanedioic acid can undergo reactions typical of these functional groups. The carboxylic acid groups can be esterified or converted to acid chlorides. The hydroxyl group can be oxidized or participate in ether formation.

The stability of 3-hydroxydecanedioic acid is generally good under standard conditions. However, at elevated temperatures, it may undergo decarboxylation. It should be stored in a cool, dry place to prevent degradation.

Spectroscopic Data

Detailed experimental spectroscopic data for pure 3-hydroxydecanedioic acid is not widely available in the public domain. However, analysis of biological samples is typically performed using GC-MS after derivatization. The mass spectrum of the trimethylsilyl (TMS) derivative would be the primary means of identification.

Conclusion

3-Hydroxydecanedioic acid is a metabolically significant dicarboxylic acid, the levels of which are elevated in certain metabolic disorders. While comprehensive experimental data on its chemical properties are still emerging, its role in fatty acid metabolism is a key area of interest for researchers in metabolic diseases and drug development. The provided protocols offer a starting point for its synthesis and analysis, which are crucial for further investigation into its biological functions and potential as a biomarker.

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